戊二酸-2-甲基氨基-5-硝基单苯胺-d3

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

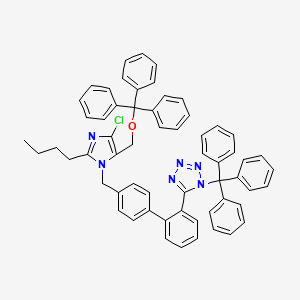

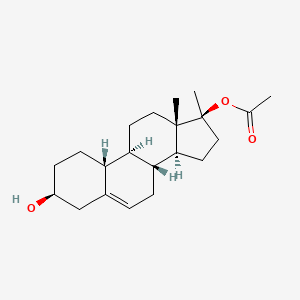

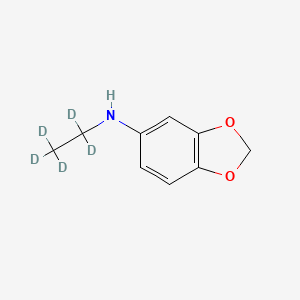

Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is a chemical compound with the molecular formula C12H12D3N3O5 and a molecular weight of 284.28 . It is used in proteomics research and is an intermediate in the production of labeled Bendamustine .

Molecular Structure Analysis

The molecular structure of Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 is represented by the formula [2H]C ( [2H]) ( [2H])Nc1ccc (cc1NC (=O)CCCC (=O)O) [N+] (=O) [O-] . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in specific arrangements.Chemical Reactions Analysis

The specific chemical reactions involving Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 are not detailed in the search results. As an intermediate in the production of labeled Bendamustine , it likely participates in reactions related to the synthesis of this compound.Physical and Chemical Properties Analysis

Glutaric Acid-2-methylamino-5-nitromonoanilide-d3 has a molecular weight of 284.28 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.科学研究应用

生物化学工业应用:戊二酸,戊二酸-2-甲基氨基-5-硝基单苯胺-d3 的衍生物,在生物化学工业中得到广泛应用。它可以通过发酵和生物转化过程生产。戊二酸的几种生物合成途径已经得到表征,特别是那些涉及使用 5-氨基戊酸从 L-赖氨酸生产戊二酸的途径 (Yang et al., 2019)。

医学研究和诊断应用:I 型戊二酸血症是一种罕见的器质酸血症,其特征是戊二酸及其衍生物水平升高。通过检测戊二酸和相关代谢物的升高水平来诊断和管理这种情况。已经为这种疾病制定了新生儿筛查和代谢治疗建议 (Kölker et al., 2011); (Boy et al., 2017)。

戊二酸生产的代谢工程:研究表明代谢工程在谷氨酸棒杆菌中对戊二酸的高水平生产是有效的,强调了其在工业应用中的潜力 (Han et al., 2020)。

反应萃取优化:已经研究了戊二酸回收的反应萃取过程的优化。该过程对于从工业废物流和发酵液中环保且经济高效地回收戊二酸非常重要 (Kumar et al., 2021)。

增强戊二酸生产:研究的重点是通过各种生化过程增强戊二酸的生产,包括使用固定化全细胞系统和酶促生物转化 (Yang et al., 2020)。

神经变性的发病机制:对戊二酸及其衍生物的研究有助于理解谷氨酰辅酶 A 脱氢酶缺乏症等疾病中神经变性的发病机制,深入了解兴奋性毒性机制和神经传递失衡 (Kölker et al., 2004)。

分析方法:已经开发出先进的分析方法来检测和定量戊二酸及其相关代谢物,这对于诊断代谢紊乱至关重要 (Hagen et al., 1999)。

作用机制

未来方向

属性

CAS 编号 |

1246817-31-1 |

|---|---|

分子式 |

C12H15N3O5 |

分子量 |

284.286 |

IUPAC 名称 |

5-[5-nitro-2-(trideuteriomethylamino)anilino]-5-oxopentanoic acid |

InChI |

InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18)/i1D3 |

InChI 键 |

IEBOWQSCVIKQHZ-FIBGUPNXSA-N |

SMILES |

CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O |

同义词 |

2’-(Methylamino)-5’-nitro-glutaranilic Acid-d3; 5-[[2-(Methylamino)-5-nitrophenyl]amino]-5-oxo-pentanoic Acid-d3; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

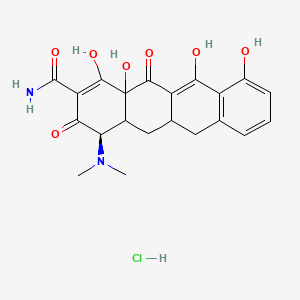

![(+/-)-4-Chlorophenyl-5-[(3,4-isopropylidine)-2-methylpyridine]methanol-d4](/img/structure/B565408.png)